molecular formula C11H22FNO3 B2619244 (S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate CAS No. 857026-02-9

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate

Cat. No. B2619244
CAS RN: 857026-02-9
M. Wt: 235.299
InChI Key: WVKNFDYVRRJKJN-QMMMGPOBSA-N
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Description

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, also known as (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the tert-butyl group and has been used in the synthesis of a variety of compounds, such as peptides, oligonucleotides, and other organic molecules. Furthermore, it has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

(S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of peptides and oligonucleotides. Furthermore, it has been studied for its potential applications in drug delivery systems and as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs. Additionally, it has been studied for its potential applications in the treatment of cancer, as well as its potential to reduce inflammation and improve wound healing.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain drugs. Additionally, it has been studied for its potential to reduce inflammation and improve wound healing.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate are not fully understood. However, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, it has been studied for its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate in laboratory experiments has several advantages. It is a simple and efficient synthesis method, and it can be used to synthesize a variety of compounds with similar structures. Additionally, it has been studied for its potential applications in drug delivery systems and as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not known if it has any toxicity or other adverse effects on cells or organisms. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not known.

Future Directions

There are a number of potential future directions for the use of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential applications in drug delivery systems and to explore its potential use in the treatment of cancer. Additionally, further research could be conducted to explore its potential to reduce inflammation and improve wound healing. Finally, further research could be conducted to explore its potential to be used as a substrate for the synthesis of other compounds.

Synthesis Methods

(S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate can be synthesized from tert-butyl alcohol and 4-fluoro-1-hydroxy-4-methylpentan-2-one, using a two-step process. In the first step, the alcohol is reacted with the ketone in the presence of a base, such as sodium hydroxide, to form the corresponding tert-butyl ester. In the second step, the ester is then hydrolyzed with aqueous acid to form the desired product. This synthesis method is simple and efficient, and it can be used to synthesize a variety of compounds with similar structures.

properties

IUPAC Name

tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKNFDYVRRJKJN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate

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